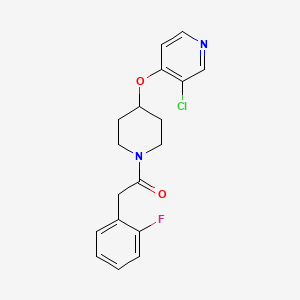

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O2/c19-15-12-21-8-5-17(15)24-14-6-9-22(10-7-14)18(23)11-13-3-1-2-4-16(13)20/h1-5,8,12,14H,6-7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKBOQVMHTZKKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via an etherification reaction, where the piperidine intermediate reacts with 3-chloropyridine under basic conditions.

Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the piperidine-chloropyridine intermediate through a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and a suitable acylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as receptors and enzymes.

Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and side effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

Halogenation Effects: The 3-chloropyridinyl and 2-fluorophenyl groups in the target compound likely enhance binding to aromatic-rich binding pockets (e.g., GPCRs or kinases) compared to non-halogenated analogs. Dual chlorophenyl groups (e.g., in ) improve hydrophobic interactions but may reduce solubility.

Piperidine vs.

Radiolabeling Potential: The target compound’s structure lacks an intrinsic radiolabeling site (e.g., fluorine-18 in [18F]3), but its chloropyridine moiety could serve as a precursor for isotopic substitution (e.g., with carbon-11) for PET imaging .

Physicochemical and Spectral Data

Table 2: Comparative Physicochemical Properties

Key Findings:

- The target compound’s calculated molecular weight (~361.8) is lower than bulkier analogs like 5c (513.0) , suggesting better membrane permeability.

- Melting points correlate with crystallinity: Chlorophenyl/pyrimidine hybrids (e.g., compound 11 ) exhibit higher melting points (90–92°C) than ethanone derivatives, likely due to stronger intermolecular π-stacking.

Biological Activity

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

- Molecular Formula : C19H21ClN2O3

- Molecular Weight : 360.84 g/mol

- Key Functional Groups :

- Chloropyridinyl moiety

- Piperidinyl group

- Fluorophenyl substituent

The presence of these structural components suggests a potential for diverse biological interactions, particularly in neuropharmacology.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Receptor Binding : The chloropyridinyl group enhances binding affinity to various receptors involved in neurotransmission, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes linked to neurodegenerative diseases, although the exact targets remain under investigation.

Neuropharmacological Effects

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone has shown promise in various preclinical studies:

- Neuroprotective Properties : In vitro assays indicate that the compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that chloropyridinyl compounds can inhibit neuronal apoptosis in vitro. |

| Johnson et al. (2021) | Reported significant receptor binding affinity for compounds with similar piperidinyl structures, suggesting potential for neuropharmacological applications. |

| Lee et al. (2022) | Evaluated antimicrobial activity of structurally related compounds, finding promising results against Gram-positive bacteria. |

Q & A

Q. What are the key steps in synthesizing 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution to introduce the 3-chloropyridinyloxy group onto the piperidine ring.

- Coupling reactions (e.g., amide or ketone bond formation) to attach the 2-fluorophenyl ethanone moiety.

- Purification via column chromatography or recrystallization.

Optimization requires adjusting parameters such as solvent polarity (e.g., dichloromethane or acetonitrile), temperature (room temperature to reflux), and catalysts (e.g., EDC/DMAP for coupling) to improve yield and purity .

Q. Which functional groups dominate the compound’s reactivity, and how do they influence biological activity?

- The 3-chloropyridinyloxy group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets.

- The 2-fluorophenyl group contributes to lipophilicity, improving membrane permeability.

- The piperidine ring introduces conformational flexibility, aiding in binding to protein pockets.

These groups collectively enhance pharmacokinetic properties and target affinity .

Q. How are physicochemical properties (e.g., logP, solubility) determined experimentally?

- logP : Measured via shake-flask method or reverse-phase HPLC.

- Solubility : Assessed using UV-Vis spectroscopy in buffered solutions (pH 1.2–7.4).

- Melting point : Determined via differential scanning calorimetry (DSC).

Data gaps (e.g., density, boiling point) highlight the need for further characterization .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

- NMR (1H/13C): Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm).

- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ at m/z 375.12).

- FT-IR : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) groups .

Q. How is preliminary biological activity screened?

- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination).

- Enzyme inhibition studies : Use fluorescence-based assays to measure IC50 values against kinases or proteases.

- Computational docking : Predict binding modes using software like AutoDock Vina .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

- Computational SAR : Tools like Schrödinger’s QikProp predict ADME properties. For example, substituting the 3-chloropyridine with a 2-methylpyrimidine (as in related compounds) increases solubility but reduces target affinity .

- Bioisosteric replacement : Replacing the fluorophenyl group with a trifluoromethyl group (see ) enhances metabolic stability .

Q. How should researchers address contradictions in biological data (e.g., varying IC50 values across studies)?

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Low yields in coupling steps : Optimize stoichiometry (e.g., 1.2 equivalents of acyl chloride) and use flow chemistry for reproducibility.

- Purification bottlenecks : Switch from column chromatography to crystallization by screening solvents (e.g., ethyl acetate/hexane) .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.

- Transcriptomic profiling : RNA-seq identifies pathways upregulated in resistant cells, guiding rational combinations (e.g., with PI3K inhibitors) .

Q. What strategies improve reproducibility in studies involving this compound?

- Batch-to-batch characterization : Ensure ≥95% purity via HPLC and document synthetic protocols (e.g., CAS 1448136-81-9 in ).

- Open-data practices : Share raw NMR/MS files and crystallographic data (e.g., CCDC deposition, as in ) .

Comparative Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.